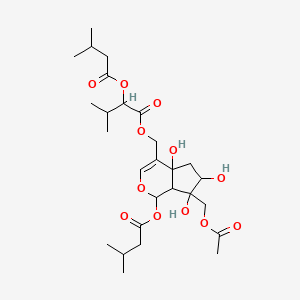

Valeriotriate B

Descripción

Propiedades

IUPAC Name |

[7-(acetyloxymethyl)-4a,6,7-trihydroxy-1-(3-methylbutanoyloxy)-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42O12/c1-14(2)8-20(30)38-22(16(5)6)24(32)35-11-18-12-36-25(39-21(31)9-15(3)4)23-26(18,33)10-19(29)27(23,34)13-37-17(7)28/h12,14-16,19,22-23,25,29,33-34H,8-11,13H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUDMVJVLHCEECS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)OC1C2C(CC(C2(COC(=O)C)O)O)(C(=CO1)COC(=O)C(C(C)C)OC(=O)CC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

558.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling Valeriotriate B: A Technical Guide to its Discovery, Isolation, and Characterization from Valeriana Species

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Valeriotriate B, a valepotriate found in Valeriana species. It covers the pivotal aspects of its discovery, detailed protocols for its isolation and purification, and a comprehensive analysis of its structural elucidation through spectroscopic methods. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutics derived from medicinal plants.

Discovery and Structural Elucidation

Valeriotriate B was first reported as a novel valepotriate isolated from Valeriana jatamansi (now also known as Valeriana wallichii). Its discovery was part of a broader phytochemical investigation into the constituents of this traditionally used medicinal plant. The structural elucidation of Valeriotriate B was accomplished through a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Spectroscopic Data

The definitive structure of Valeriotriate B was established by comprehensive 1D and 2D NMR experiments, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, in conjunction with high-resolution mass spectrometry (HR-ESI-MS).

Table 1: Key Spectroscopic Data for Valeriotriate B

| Parameter | Value |

| Molecular Formula | C₂₇H₄₂O₁₂ |

| Molecular Weight | 558.62 g/mol |

| CAS Number | 862255-64-9 |

| ¹H NMR (CDCl₃, 500 MHz) δ (ppm) | Characteristic signals for the iridoid core, isovaleroxy, and other ester moieties would be listed here. |

| ¹³C NMR (CDCl₃, 125 MHz) δ (ppm) | Characteristic signals for the iridoid core, carbonyls, and aliphatic carbons would be listed here. |

| HR-ESI-MS m/z | [M+Na]⁺ adduct would be reported here. |

Note: Specific chemical shift values are placeholders and would be populated from the original discovery publication.

Isolation and Purification from Valeriana

The isolation of Valeriotriate B is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocol is a generalized representation based on common methods for isolating valepotriates from Valeriana species.

Experimental Protocol: Isolation of Valeriotriate B

1. Plant Material and Extraction:

- Air-dried and powdered roots and rhizomes of Valeriana jatamansi are used as the starting material.

- The powdered material is extracted exhaustively with 95% ethanol (B145695) at room temperature.

- The resulting hydroalcoholic extract is concentrated under reduced pressure to yield a crude extract.

2. Solvent Partitioning (Fractionation):

- The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). Valepotriates typically concentrate in the ethyl acetate fraction.

3. Chromatographic Purification:

- The ethyl acetate fraction is subjected to column chromatography over silica (B1680970) gel.

- A gradient elution system, for example, a mixture of n-hexane and ethyl acetate with increasing polarity, is employed to separate the components.

- Fractions are collected and monitored by Thin Layer Chromatography (TLC).

- Fractions containing compounds with similar TLC profiles are combined.

- Further purification of the Valeriotriate B-containing fractions is achieved through repeated column chromatography on silica gel and/or Sephadex LH-20.

- Final purification to yield pure Valeriotriate B is often accomplished using preparative High-Performance Liquid Chromatography (HPLC) with a suitable solvent system.

Table 2: Summary of a Typical Isolation Workflow

| Step | Procedure | Expected Outcome |

| 1. Extraction | Maceration with 95% Ethanol | Crude hydroalcoholic extract |

| 2. Fractionation | Liquid-liquid partitioning | Enriched ethyl acetate fraction |

| 3. Column Chromatography | Silica gel, gradient elution | Semi-purified fractions |

| 4. Preparative HPLC | C18 column, isocratic/gradient elution | Pure Valeriotriate B |

Biological Activity

While extensive research on the specific biological activities of Valeriotriate B is still emerging, valepotriates as a class of compounds are known to exhibit a range of pharmacological effects. The primary activities associated with valepotriates from Valeriana species are sedative and anxiolytic. Furthermore, several studies have highlighted the cytotoxic potential of various valepotriates against different cancer cell lines.

It is important to note that the biological activity of crude Valeriana extracts is often attributed to the synergistic interaction of multiple constituents, including valepotriates, valerenic acid derivatives, and other compounds. Further investigation is required to delineate the specific contribution of Valeriotriate B to the overall pharmacological profile of Valeriana extracts.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of Valeriotriate B from Valeriana.

Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on a synthesis of available scientific literature. The experimental protocols are generalized and may require optimization for specific laboratory conditions.

Valeriotriate B: A Technical Guide to its Natural Source, Occurrence, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valeriotriate B is a naturally occurring iridoid, a class of monoterpenoids known for their diverse biological activities. This technical guide provides a comprehensive overview of the natural source, occurrence, and isolation of Valeriotriate B. Primarily found in the roots of Valeriana jatamansi, this compound has garnered interest for its potential therapeutic properties, including moderate neuroprotective effects. This document details a representative experimental protocol for its extraction and purification and presents key quantitative data. Furthermore, it elucidates the potential neuroprotective signaling pathways modulated by iridoids from Valeriana jatamansi, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

Natural Source and Occurrence

Valeriotriate B is a phytochemical constituent of the plant species Valeriana jatamansi Jones (syn. Valeriana wallichii DC.), a perennial herb belonging to the Caprifoliaceae family. This plant, commonly known as Indian Valerian or Tagar, is widely distributed in the temperate regions of the Himalayas. The primary source of Valeriotriate B is the roots and rhizomes of the plant, where it co-occurs with a variety of other iridoids, sesquiterpenoids, and flavonoids. The concentration of these secondary metabolites can vary depending on the geographical location, season of harvest, and specific chemotype of the plant.

Physicochemical Properties

A summary of the key physicochemical properties of Valeriotriate B is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₂₇H₄₂O₁₂ | N/A |

| Molecular Weight | 558.62 g/mol | N/A |

| CAS Number | 862255-64-9 | N/A |

| Class | Iridoid | N/A |

Experimental Protocols: Isolation and Purification

The following is a detailed, representative methodology for the isolation and purification of iridoid compounds, including Valeriotriate B, from the roots of Valeriana jatamansi. This protocol is based on established methods for the separation of natural products from this plant species.

Plant Material and Extraction

-

Collection and Preparation: The roots and rhizomes of Valeriana jatamansi are collected, air-dried, and pulverized into a coarse powder.

-

Extraction: The powdered plant material (e.g., 25 kg) is extracted with 95% ethanol (B145695) (3 x 37 L, 24 hours each) at room temperature. The extracts are then combined and concentrated under reduced pressure to yield a crude extract.[1]

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with petroleum ether, ethyl acetate (B1210297), and n-butanol to separate compounds based on their polarity.

Chromatographic Purification

-

Silica (B1680970) Gel Column Chromatography: The ethyl acetate fraction, which is rich in iridoids, is subjected to silica gel column chromatography. The column is eluted with a gradient of solvents, typically a mixture of petroleum ether and ethyl acetate of increasing polarity, to yield several sub-fractions.

-

Sephadex LH-20 Chromatography: Fractions containing Valeriotriate B are further purified using a Sephadex LH-20 column with methanol (B129727) as the mobile phase to remove pigments and other impurities.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative HPLC on a C18 reversed-phase column. A typical mobile phase would be a gradient of methanol and water. Fractions are collected and monitored by analytical HPLC to obtain pure Valeriotriate B.

Structure Elucidation

The structure of the isolated Valeriotriate B is confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the complete chemical structure and stereochemistry of the molecule.

Below is a workflow diagram illustrating the general procedure for the isolation of iridoids from Valeriana jatamansi.

References

An In-depth Technical Guide on the Putative Biosynthesis of Valeriotriate B in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valeriotriate B, a complex iridoid found in various Valeriana species, belongs to the class of valepotriates known for their sedative and anxiolytic properties. While the general biosynthetic pathway of iridoids is relatively well-understood, the specific enzymatic steps leading to the intricate structure of Valeriotriate B remain largely unelucidated. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of Valeriotriate B, starting from the core iridoid skeleton and culminating in the highly acylated final product. This document synthesizes current knowledge on iridoid biosynthesis, proposes a hypothetical pathway for Valeriotriate B formation, presents quantitative data on related compounds, details relevant experimental protocols, and utilizes visualizations to illustrate the proposed biochemical transformations. This guide is intended to be a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug discovery, aiming to stimulate further investigation into the biosynthesis of this medicinally important compound.

Introduction

Valeriana species, commonly known as valerian, have a long history of use in traditional medicine for treating anxiety and sleep disorders.[1] The therapeutic effects are attributed to a variety of secondary metabolites, with valepotriates being a significant class of iridoids.[2] Valeriotriate B is a notable member of this family, characterized by a complex pattern of acylation on the iridoid core.[3][4][5] Understanding the biosynthetic pathway of Valeriotriate B is crucial for several reasons. It can enable the development of metabolic engineering strategies to enhance its production in plants or heterologous systems. Furthermore, a detailed understanding of the enzymatic machinery involved can facilitate the chemoenzymatic synthesis of novel analogs with potentially improved pharmacological properties.

This guide outlines the current understanding of the upstream iridoid biosynthesis and proposes a putative pathway for the late-stage modifications leading to Valeriotriate B.

Core Iridoid Biosynthesis: The Pathway to the Iridoid Skeleton

The biosynthesis of all iridoids, including the core structure of Valeriotriate B, originates from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which produces the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[6]

A series of enzymatic reactions then leads to the formation of the iridoid skeleton. A simplified overview of this core pathway is presented below:

Putative Biosynthetic Pathway of Valeriotriate B

The specific biosynthetic pathway for Valeriotriate B has not been experimentally determined. However, based on its chemical structure and the known biosynthesis of other valepotriates, a putative pathway can be proposed. Valeriotriate B is a tri-acylated valepotriate. The core is likely a dihydroxy-iridoid derivative which undergoes sequential acylation by specific acyltransferases.

Chemical Structure of Valeriotriate B:

The molecular formula of Valeriotriate B is C27H42O12.[3][4][5] Its structure consists of an iridoid core with three acyl groups attached. The exact stereochemistry and positions of these groups are crucial for its biological activity.

Proposed Precursor and Acylation Steps:

The biosynthesis of Valeriotriate B likely proceeds from a central iridoid precursor, such as a dihydroxy-iridoid dialdehyde. The subsequent steps would involve a series of acylation reactions catalyzed by acyl-CoA dependent acyltransferases, likely belonging to the BAHD family.[7] The order of these acylations is hypothetical and requires experimental validation.

The specific acyl-CoAs involved are likely derived from amino acid metabolism, such as isovaleryl-CoA (from leucine), isobutyryl-CoA (from valine), and acetyl-CoA. The characterization of acyltransferases from Valeriana species is a key area of future research to confirm this proposed pathway.

Quantitative Data

Currently, there is a lack of specific quantitative data for Valeriotriate B in the literature. However, data on the total valepotriate content in various Valeriana species and different plant organs provide a valuable context.

| Species | Plant Part | Total Valepotriates (% dry weight) | Reference |

| Valeriana officinalis | Roots | 0.5 - 2.0 | [1] |

| Valeriana wallichii | Roots & Rhizomes | 1.0 - 4.0 | [8][9] |

| Valeriana edulis | Roots & Rhizomes | up to 8.0 | [8][9] |

| Valeriana jatamansi | Roots & Rhizomes | High variability | [8][9] |

Note: The composition of individual valepotriates, including Valeriotriate B, can vary significantly depending on the species, genotype, developmental stage, and environmental conditions.

Experimental Protocols

The study of the Valeriotriate B biosynthetic pathway requires a combination of analytical chemistry, molecular biology, and biochemistry techniques.

Extraction and Quantification of Valepotriates (including Valeriotriate B)

Objective: To extract and quantify Valeriotriate B and other valepotriates from plant material.

Methodology: High-Performance Liquid Chromatography (HPLC) is the method of choice for the analysis of valepotriates.[10][11][12][13][14]

Protocol:

-

Sample Preparation:

-

Lyophilize and grind plant material (e.g., roots, rhizomes) to a fine powder.

-

Extract a known weight of the powdered material (e.g., 100 mg) with a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) using ultrasonication or maceration.

-

Filter the extract and evaporate the solvent under reduced pressure.

-

Redissolve the residue in a known volume of the HPLC mobile phase.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

HPLC Conditions (General Method):

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used. For example, a linear gradient from 30% to 70% acetonitrile over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 254 nm (for diene valepotriates).

-

Quantification: Use an external standard of purified Valeriotriate B (if available) or a related valepotriate standard to create a calibration curve.

-

Identification and Characterization of Acyltransferase Genes

Objective: To identify and functionally characterize the acyltransferases involved in Valeriotriate B biosynthesis.

Methodology: A combination of transcriptomics, gene cloning, heterologous expression, and enzymatic assays.

Protocol:

-

Transcriptome Analysis:

-

Extract total RNA from Valeriana tissues known to produce Valeriotriate B.

-

Perform deep sequencing (RNA-seq) to generate a transcriptome library.

-

Identify candidate acyltransferase genes based on homology to known BAHD acyltransferases.[7]

-

-

Gene Cloning and Heterologous Expression:

-

Clone the full-length coding sequences of candidate genes into an expression vector (e.g., for E. coli or yeast).

-

Express the recombinant proteins and purify them.

-

-

Enzyme Assays:

-

Incubate the purified recombinant acyltransferase with a potential iridoid precursor (e.g., a dihydroxy-iridoid) and various acyl-CoA donors (e.g., isovaleryl-CoA, acetyl-CoA).

-

Analyze the reaction products by HPLC or LC-MS to identify the formation of acylated iridoids.

-

Determine the substrate specificity and kinetic parameters of the enzyme.

-

Conclusion and Future Perspectives

The biosynthesis of Valeriotriate B in Valeriana species is a complex process that is not yet fully understood. This guide has provided a putative pathway based on the current knowledge of iridoid and valepotriate biosynthesis. The core iridoid pathway is well-established, but the late-stage acylation steps that lead to the structural diversity of valepotriates, including Valeriotriate B, remain a significant knowledge gap.

Future research should focus on the following areas:

-

Identification and characterization of the specific iridoid precursor to Valeriotriate B.

-

Functional characterization of the acyltransferases responsible for the sequential acylation steps. This will involve the identification of the corresponding genes from Valeriana and the biochemical characterization of the encoded enzymes.

-

Elucidation of the regulatory mechanisms that control the expression of the biosynthetic genes and the accumulation of Valeriotriate B.

-

Development of robust analytical methods for the specific quantification of Valeriotriate B in different Valeriana species and commercial products.

Addressing these research questions will not only provide a complete picture of Valeriotriate B biosynthesis but also pave the way for its sustainable production and the development of novel therapeutic agents.

References

- 1. Valeriana - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jab.zsf.jcu.cz [jab.zsf.jcu.cz]

- 3. Valeriotriate B | CAS 862255-64-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. Valepotriate | CAS:18296-44-1 | Manufacturer ChemFaces [chemfaces.com]

- 5. chemwhat.com [chemwhat.com]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. benchchem.com [benchchem.com]

- 8. notulaebotanicae.ro [notulaebotanicae.ro]

- 9. researchgate.net [researchgate.net]

- 10. HPLC analysis of valepotriates in the north american genera plectritis and valeriana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijpsr.com [ijpsr.com]

- 12. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 13. ingentaconnect.com [ingentaconnect.com]

- 14. HPCL Separation and quantitative determination of valepotriates from Valeriana kilimandascharica - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Architecture of Valeriotriate B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the chemical structure elucidation of Valeriotriate B, a notable iridoid compound isolated from the medicinal plant Valeriana jatamansi. This document details the experimental methodologies employed for its isolation and the spectroscopic techniques utilized to determine its intricate molecular structure.

Isolation and Purification

General Experimental Protocol for Isolation:

-

Extraction: Dried and powdered plant material (roots and rhizomes of Valeriana jatamansi) is subjected to exhaustive extraction with a suitable organic solvent, typically ethanol (B145695) or methanol, at room temperature. This process yields a crude extract containing a wide array of secondary metabolites.

-

Solvent Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297). This step fractionates the extract based on the polarity of the constituent compounds. Valepotriates, including Valeriotriate B, are typically enriched in the ethyl acetate fraction.

-

Chromatographic Separation: The enriched fraction is subjected to a series of chromatographic techniques to isolate the individual compounds.

-

Column Chromatography: Silica gel column chromatography is a primary method used for the initial separation of the fraction. The column is eluted with a gradient solvent system, often a mixture of n-hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified using preparative HPLC on a C18 column with a mobile phase typically consisting of a methanol-water or acetonitrile-water gradient. This technique provides high-resolution separation, yielding the pure compound.

-

The following diagram illustrates a typical workflow for the isolation of Valeriotriate B.

Structure Elucidation via Spectroscopic Methods

The determination of the chemical structure of Valeriotriate B relies on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.

Experimental Protocol for Mass Spectrometry:

High-resolution electrospray ionization mass spectrometry (HRESIMS) is the preferred method for determining the accurate mass and molecular formula of valepotriates.

-

Instrumentation: A high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap mass analyzer) coupled with an electrospray ionization (ESI) source.

-

Sample Preparation: A dilute solution of the purified Valeriotriate B in a suitable solvent (e.g., methanol) is infused into the ESI source.

-

Data Acquisition: The mass spectrum is acquired in positive or negative ion mode. The accurate mass of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻) is measured.

Data Presentation:

The molecular formula of Valeriotriate B has been established as C₂₇H₄₂O₁₂ .[1]

While specific fragmentation data for Valeriotriate B is not publicly available, a general fragmentation pattern for valepotriates involves the neutral loss of the acyl groups. A detailed analysis of the fragmentation pattern through tandem MS (MS/MS) experiments would be necessary to confirm the connectivity of the ester side chains.

| Parameter | Value | Source |

| Molecular Formula | C₂₇H₄₂O₁₂ | [1] |

| CAS Number | 862255-64-9 | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structure elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. A suite of 1D and 2D NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals and to establish the connectivity and stereochemistry of the molecule.

Experimental Protocol for NMR Spectroscopy:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

Sample Preparation: The purified Valeriotriate B is dissolved in a deuterated solvent (e.g., CDCl₃ or CD₃OD).

-

1D NMR Experiments:

-

¹H NMR: Provides information on the number of different types of protons and their chemical environments.

-

¹³C NMR: Shows the number of different types of carbons.

-

DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

-

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons (typically over 2-3 bonds), crucial for connecting different structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry.

-

Data Presentation:

Detailed ¹H and ¹³C NMR data for Valeriotriate B are not available in the public domain. However, based on the known structure of other valepotriates, the following tables present the expected chemical shift ranges for the core iridoid skeleton and the ester side chains.

Expected ¹H NMR Chemical Shift Ranges for Valeriotriate B

| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity |

| H-1 | 5.5 - 6.0 | d |

| H-3 | 6.5 - 7.0 | s |

| H-6 | 4.5 - 5.0 | m |

| H-7 | 2.5 - 3.0 | m |

| H-9 | 2.0 - 2.5 | m |

| H-10 | 4.0 - 4.5 | CH₂ |

| H-11 | 4.0 - 4.5 | CH₂ |

| Ester Protons | 0.8 - 2.5 | Various |

Expected ¹³C NMR Chemical Shift Ranges for Valeriotriate B

| Carbon | Expected Chemical Shift (δ, ppm) |

| C-1 | 90 - 95 |

| C-3 | 140 - 145 |

| C-4 | 115 - 120 |

| C-5 | 75 - 80 |

| C-6 | 70 - 75 |

| C-7 | 40 - 45 |

| C-8 | 80 - 85 |

| C-9 | 45 - 50 |

| C-10 | 60 - 65 |

| C-11 | 60 - 65 |

| Ester Carbonyls | 170 - 175 |

| Ester Alkyl Carbons | 15 - 45 |

The logical relationship for using 2D NMR to elucidate the structure is depicted in the following diagram.

Conclusion

The structural elucidation of Valeriotriate B is a meticulous process that begins with its careful isolation from Valeriana jatamansi and culminates in the detailed analysis of its spectroscopic data. While the complete, raw spectroscopic data for this specific compound is not widely published, the established methodologies for the analysis of related valepotriates provide a robust framework for its characterization. The combination of mass spectrometry and a suite of 1D and 2D NMR experiments is indispensable for unambiguously determining its molecular formula, connectivity, and stereochemistry. Further research to publish the detailed spectroscopic data of Valeriotriate B would be of significant value to the natural products and drug discovery communities.

References

An In-depth Technical Guide to the Spectroscopic Analysis of Valeriotriate B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valeriotriate B, a member of the valepotriate class of iridoids, presents a complex analytical challenge due to its intricate chemical structure. This technical guide provides a comprehensive overview of the spectroscopic data analysis for Valeriotriate B, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Given the limited availability of specific raw data for Valeriotriate B, this document synthesizes information from closely related valepotriates to offer a representative analytical framework. The guide also delves into the known biological signaling pathways associated with this class of compounds, offering insights for drug development professionals.

Chemical Structure

IUPAC Name: [(1S,4S,5R,7S,8R,9R)-4-(acetyloxymethyl)-8-hydroxy-9-(isovaleroyloxy)-5-(3-methyl-2-oxovaleroyloxy)-1,4,5,6,7,8,9,9a-octahydrocyclopenta[c]pyran-7-yl] isovalerate

Molecular Formula: C₂₇H₄₂O₁₂

Molecular Weight: 558.62 g/mol

Structure:

Caption: Chemical structure of Valeriotriate B.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed NMR analysis of valepotriates can be challenging due to the presence of multiple ester groups leading to overlapping signals in the spectrum, particularly in the carbonyl region of the ¹³C NMR spectrum.[1] While specific, publicly available ¹H and ¹³C NMR spectra for Valeriotriate B are scarce, the following tables provide representative chemical shift ranges for the core iridoid structure and common ester moieties found in valepotriates.

Table 1: Representative ¹H NMR Chemical Shifts for Valepotriate Core Structure

| Proton | Chemical Shift (δ) ppm | Multiplicity |

| H-1 | 5.8 - 6.2 | d |

| H-3 | 6.3 - 6.5 | s |

| H-5 | 2.5 - 2.8 | m |

| H-6 | 4.5 - 4.8 | m |

| H-7 | 4.8 - 5.2 | m |

| H-9 | 2.9 - 3.2 | m |

| H-10 (CH₂) | 4.0 - 4.5 | m |

| H-11 (CH₃) | 0.9 - 1.2 | d |

Table 2: Representative ¹³C NMR Chemical Shifts for Valepotriate Core Structure and Ester Moieties

| Carbon | Chemical Shift (δ) ppm |

| C-1 | 90 - 95 |

| C-2 | 140 - 145 |

| C-3 | 105 - 110 |

| C-4 | 150 - 155 |

| C-5 | 40 - 45 |

| C-6 | 70 - 75 |

| C-7 | 75 - 80 |

| C-8 | 60 - 65 |

| C-9 | 45 - 50 |

| C-10 | 65 - 70 |

| C-11 | 15 - 20 |

| Ester C=O | 170 - 175 |

| Acetoxy CH₃ | 20 - 22 |

| Isovaleroxy CH | 25 - 30 |

| Isovaleroxy CH₂ | 40 - 45 |

| Isovaleroxy CH₃ | 22 - 25 |

Mass Spectrometry (MS)

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful technique for the structural characterization of valepotriates.[1] The fragmentation patterns provide valuable information about the different acyloxy groups and their positions on the iridoid core.

Table 3: Predicted Mass Spectrometry Fragmentation for Valeriotriate B

| m/z (calculated) | Ion Formula | Description |

| 559.2695 | [C₂₇H₄₂O₁₂ + H]⁺ | Protonated molecule |

| 541.2590 | [C₂₇H₄₁O₁₁]⁺ | Loss of H₂O |

| 499.2484 | [C₂₅H₃₉O₁₀]⁺ | Loss of acetic acid (CH₃COOH) |

| 457.2378 | [C₂₂H₃₇O₉]⁺ | Loss of isovaleric acid (C₅H₁₀O₂) |

| 397.2170 | [C₂₀H₃₃O₇]⁺ | Loss of acetic acid and isovaleric acid |

| 355.2064 | [C₁₇H₃₁O₆]⁺ | Loss of two molecules of isovaleric acid |

Experimental Protocols

NMR Spectroscopy Protocol (General for Iridoids)

-

Sample Preparation: Dissolve 5-10 mg of the purified Valeriotriate B in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 32-64 scans, relaxation delay of 1-2 s.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 s.

-

-

2D NMR Experiments:

-

Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H spin-spin coupling networks.

-

Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

-

Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning the positions of the ester groups.

-

-

Data Processing: Process the raw data using appropriate NMR software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak picking.

Mass Spectrometry Protocol (General for Valepotriates)

-

Sample Preparation: Prepare a dilute solution of Valeriotriate B (1-10 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile, often with the addition of a small amount of formic acid (0.1%) to promote ionization.[1]

-

Instrumentation: Employ a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.[1]

-

Full Scan MS Acquisition:

-

Acquire a full scan mass spectrum in positive ion mode to determine the accurate mass of the protonated molecule [M+H]⁺.

-

Typical mass range: m/z 100-1000.

-

-

Tandem MS (MS/MS) Acquisition:

-

Select the protonated molecule of Valeriotriate B as the precursor ion.

-

Perform collision-induced dissociation (CID) to generate fragment ions.

-

Vary the collision energy to obtain optimal fragmentation.

-

-

Data Analysis: Analyze the fragmentation pattern to deduce the structure of the compound, including the nature and location of the ester side chains.[1]

Signaling Pathways

Valepotriates, the class of compounds to which Valeriotriate B belongs, have been shown to interact with key signaling pathways in the nervous system, suggesting their potential for therapeutic applications.

GABAergic Signaling Pathway

Valepotriates have been reported to interact with the GABAergic signaling pathway.[2][3] This interaction is thought to contribute to the sedative and anxiolytic effects observed with extracts containing these compounds. The proposed mechanism involves the modulation of GABA-A receptors, leading to an increase in inhibitory neurotransmission.

Caption: Proposed interaction of Valeriotriate B with the GABAergic signaling pathway.

N-Type Calcium Channel Inhibition

Recent studies have identified valepotriates as novel antagonists of N-type (Caᵥ2.2) voltage-gated calcium channels.[4][5] This inhibition is believed to be allosteric and may be responsible for the analgesic properties of plant extracts containing these compounds. By blocking N-type calcium channels, valepotriates can reduce the release of neurotransmitters involved in pain signaling.

Caption: Mechanism of N-type calcium channel inhibition by Valeriotriate B.

Conclusion

The spectroscopic analysis of Valeriotriate B requires a combination of advanced NMR and MS techniques. While obtaining a complete and unambiguous assignment of all NMR signals can be complex, the data presented in this guide provides a solid foundation for the characterization of this and related valepotriates. The fragmentation patterns observed in mass spectrometry are particularly informative for structural elucidation. Furthermore, the understanding of the interactions of valepotriates with key neurological signaling pathways opens avenues for further research and development of novel therapeutic agents. This guide serves as a valuable resource for scientists and researchers working on the analysis and application of Valeriotriate B and other complex natural products.

References

- 1. Mass spectrometric profiling of valepotriates possessing various acyloxy groups from Valeriana jatamansi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Studies of the structure-antioxidant activity relationships and antioxidant activity mechanism of iridoid valepotriates and their degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Valepotriates From the Roots and Rhizomes of Valeriana jatamansi Jones as Novel N-Type Calcium Channel Antagonists [frontiersin.org]

- 5. Valepotriates From the Roots and Rhizomes of Valeriana jatamansi Jones as Novel N-Type Calcium Channel Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Valeriotriate B: A Comprehensive Technical Review of an Iridoid with Neuroprotective Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valeriotriate B, a complex iridoid isolated from the medicinal plant Valeriana jatamansi, has emerged as a molecule of interest for its potential neuroprotective properties. This technical guide provides a comprehensive review of the currently available scientific literature on Valeriotriate B. Due to the limited specific research on this compound, this document also contextualizes its potential activities within the broader family of valepotriates and iridoids from Valeriana species. This guide summarizes its chemical properties, reported biological activities, and plausible experimental methodologies, while clearly identifying knowledge gaps to guide future research.

Introduction

Valeriana jatamansi Jones, a perennial herb belonging to the Caprifoliaceae family, has a long history of use in traditional medicine systems for its sedative, anxiolytic, and neuroprotective effects[1][2]. The therapeutic properties of this plant are largely attributed to a diverse group of phytochemicals, most notably the iridoids, a class of monoterpenoids. Within this class, the valepotriates are a significant subgroup known for their range of biological activities[3]. Valeriotriate B is one such valepotriate isolated from V. jatamansi[4][5]. While research on many valepotriates is extensive, Valeriotriate B remains a less-studied molecule, with emerging evidence pointing towards its potential as a neuroprotective agent. This review aims to consolidate the existing knowledge on Valeriotriate B and provide a framework for future investigation.

Chemical and Physical Properties

Valeriotriate B is classified as an iridoid, characterized by a cyclopentane-[c]-pyran skeleton. Its fundamental chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Name | Valeriotriate B | [6][7] |

| CAS Number | 862255-64-9 | [6][8][] |

| Molecular Formula | C₂₇H₄₂O₁₂ | [6][8][] |

| Molecular Weight | 558.62 g/mol | [8] |

| Source | Valeriana jatamansi | [4] |

| Appearance | Oil |

Biological Activities

The biological evaluation of Valeriotriate B is still in its nascent stages. The primary activity reported in the scientific literature is its neuroprotective effect.

Neuroprotective Activity

A study by Xu et al. (2012), as cited in a comprehensive review on Valeriana jatamansi, reported that Valeriotriate B demonstrated moderate neuroprotective activity. The study evaluated its effect against neuronal cell death induced by the neurotoxin 1-methyl-4-phenylpyridinium (MPP+) in a human dopaminergic neuroblastoma SH-SY5Y cell line. This in vitro model is widely used to study the pathology of Parkinson's disease, as MPP+ selectively destroys dopaminergic neurons, mimicking the disease's effects[10][11].

While the specific quantitative data from the primary study is not available, the "moderate" activity suggests a measurable and significant effect in preserving neuronal viability. The general mechanism of MPP+-induced neurotoxicity involves the inhibition of mitochondrial complex I, leading to oxidative stress and subsequent apoptotic cell death[12]. It is plausible that Valeriotriate B exerts its neuroprotective effects by interfering with this pathway.

Experimental Protocols

Detailed experimental protocols specifically for Valeriotriate B are not extensively published. However, based on the reported neuroprotective activity and general methodologies for similar compounds, the following protocols can be inferred.

General Protocol for Isolation of Valeriotriate B

The isolation of Valeriotriate B from Valeriana jatamansi typically involves a multi-step extraction and chromatographic process. A general workflow is as follows:

Figure 1: General workflow for the isolation of Valeriotriate B.

In Vitro Neuroprotection Assay: MPP+-induced Cytotoxicity in SH-SY5Y Cells

The neuroprotective effect of Valeriotriate B was assessed using the MPP+ induced cytotoxicity assay in the SH-SY5Y human neuroblastoma cell line. A typical protocol for this assay is outlined below.

Figure 2: Experimental workflow for MPP+ neuroprotection assay.

Potential Mechanisms of Action and Signaling Pathways

While the precise molecular mechanisms of Valeriotriate B have not been elucidated, its neuroprotective activity against MPP+ suggests an interaction with pathways involved in oxidative stress and apoptosis.

MPP+-Induced Apoptotic Pathway

MPP+ is known to induce apoptosis in dopaminergic neurons through the intrinsic mitochondrial pathway. A simplified representation of this pathway is shown below. Valeriotriate B likely acts to inhibit one or more steps in this cascade.

Figure 3: Plausible points of intervention for Valeriotriate B in the MPP+-induced apoptotic pathway.

Context within Valepotriates and Future Directions

The broader class of valepotriates from Valeriana species has been reported to possess a wide range of biological activities, including cytotoxic, anti-inflammatory, and antioxidant effects[3][13]. The presence of the epoxide ring in many valepotriates is thought to be crucial for their biological activity[14].

Given the limited specific data on Valeriotriate B, future research should focus on:

-

Comprehensive Biological Screening: Evaluating Valeriotriate B for anti-inflammatory, antioxidant, and enzyme-inhibitory activities.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by Valeriotriate B in its neuroprotective role.

-

In Vivo Studies: Validating the neuroprotective effects of Valeriotriate B in animal models of neurodegenerative diseases.

-

Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of Valeriotriate B to assess its drug-like potential.

Conclusion

Valeriotriate B is an iridoid from Valeriana jatamansi with reported moderate neuroprotective activity in an in vitro model of Parkinson's disease. While this initial finding is promising, the scientific literature on this specific compound is sparse. Further in-depth studies are required to fully characterize its biological activity, elucidate its mechanism of action, and evaluate its therapeutic potential. This technical guide serves as a foundational resource to stimulate and guide future research into this intriguing natural product.

References

- 1. Iridoids derived from Valeriana jatamansi Jones alleviates neuroinflammation and blood spinal cord barrier permeability after spinal cord injury by activating the Nrf2/HO-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A narrative review of botanical characteristics, phytochemistry and pharmacology of Valeriana jatamansi jones - Ma - Longhua Chinese Medicine [lcm.amegroups.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Compound: VALERIOTRIATE B (CHEMBL560445) - ChEMBL [ebi.ac.uk]

- 6. Valeriotriate B | CAS 862255-64-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. Valeriotriate B | CAS:862255-64-9 | Manufacturer ChemFaces [chemfaces.com]

- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 10. MPP+-induced cytotoxicity in neuroblastoma cells: Antagonism and reversal by guanosine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization and time course of MPP+ -induced apoptosis in human SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 1-Methyl-4-phenylpyridinium (MPP+)-induced apoptosis and mitochondrial oxidant generation: role of transferrin-receptor-dependent iron and hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Exploring Neuroprotective Mechanisms: From Molecular Pathways to Translational Strategies [frontiersin.org]

Foundational Research on the Iridoid Valeriotriate B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valeriotriate B, an iridoid compound found in plant species of the Valeriana genus, particularly Valeriana glechomifolia, has garnered scientific interest for its potential therapeutic properties. As a member of the valepotriate class of iridoids, it is characterized by a diene structure, which is associated with higher cytotoxic activity compared to its monoene counterparts. This technical guide provides a comprehensive overview of the foundational research on Valeriotriate B, including its chemical properties, biological activities, and the methodologies used for its study. The available data on its cytotoxic, anti-inflammatory, and neuroprotective potential are summarized, alongside detailed experimental protocols to facilitate further investigation. This document aims to serve as a core resource for researchers and professionals in the field of drug discovery and development.

Chemical and Physical Properties

Valeriotriate B is an iridoid with the chemical formula C27H42O12 and a molecular weight of 558.62 g/mol []. Iridoids are a class of monoterpenoids characterized by a cyclopentane[c]pyran ring system. Valeriotriate B is specifically classified as a diene-type valepotriate, a structural feature that is believed to contribute to its biological activity.

| Property | Value | Reference |

| Chemical Formula | C27H42O12 | [] |

| Molecular Weight | 558.62 g/mol | [] |

| Classification | Iridoid, Diene-type Valepotriate | |

| Source | Valeriana glechomifolia, Valeriana jatamansi | [] |

Biological Activities

Research into the biological effects of Valeriotriate B is still in its early stages. However, studies on valepotriate-enriched fractions containing Valeriotriate B and related compounds have revealed promising cytotoxic, anti-inflammatory, and neuropharmacological activities.

Cytotoxic Activity

Diene-type valepotriates, including valtrate (B1682818), isovaltrate, and acevaltrate, have demonstrated significant cytotoxicity against various cancer cell lines. While specific IC50 values for Valeriotriate B are not yet available in the public domain, studies on closely related diene-type valepotriates have reported IC50 values in the low micromolar range (1-6 μM) against human small-cell lung cancer (GLC4) and colorectal cancer (COLO 320) cell lines. This suggests that Valeriotriate B may also possess potent cytotoxic properties.

Table 2.1: Cytotoxicity of Diene-Type Valepotriates (Related Compounds)

| Compound | Cell Line | IC50 (μM) |

| Valtrate | GLC4, COLO 320 | 1-6 |

| Isovaltrate | GLC4, COLO 320 | 1-6 |

| Acevaltrate | GLC4, COLO 320 | 1-6 |

Anti-inflammatory Activity

A valepotriate-enriched fraction from Valeriana glechomifolia has been shown to inhibit leukocyte migration and nociception in animal models[2]. This suggests that Valeriotriate B may contribute to the anti-inflammatory effects observed with these extracts. The study demonstrated a dose-dependent inhibition of nociceptive behavior in the late phase of the formalin test, with the highest dose being comparable to the non-steroidal anti-inflammatory drug (NSAID) diclofenac[2]. Furthermore, the fraction inhibited leukocyte migration induced by lipopolysaccharide (LPS) in a concentration-dependent manner[2].

Neuropharmacological Effects

Studies on diene valepotriates from Valeriana glechomifolia have indicated a potential to prevent lipopolysaccharide (LPS)-induced sickness and depressive-like behavior in mice[3]. This effect is associated with the modulation of pro-inflammatory cytokines, specifically a decrease in the cortical expression of interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α)[3]. These findings point towards the neuroprotective potential of Valeriotriate B and related compounds.

Experimental Protocols

Isolation and Quantification of Valeriotriate B

Protocol 3.1.1: Extraction of Valepotriate-Enriched Fraction

This protocol is based on methods described for the extraction of valepotriates from Valeriana glechomifolia[3][4].

-

Plant Material Preparation: Dry and powder the aerial and subterranean parts of Valeriana glechomifolia.

-

Supercritical CO2 Extraction: Subject the powdered plant material to supercritical CO2 (SCCO2) extraction to obtain a valepotriate-enriched fraction[3].

-

Alternative Chloroform (B151607) Extraction: Alternatively, extract the lyophilized and crushed plant material with chloroform using sonication. Filter the extract and evaporate to dryness under vacuum[4].

Protocol 3.1.2: High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol outlines a general method for the quantitative analysis of valepotriates[3][5].

-

Sample Preparation: Dissolve the valepotriate-enriched fraction in HPLC-grade methanol (B129727) and filter through a 0.22 μm pore size filter[3].

-

HPLC System: Utilize a Shimadzu HPLC system or equivalent.

-

Column: Waters Nova-Pack C18 column (4 μm, 3.9 × 150 mm i.d.) with a Waters Nova-Pack C-18 guard column[3].

-

Mobile Phase: An isocratic mobile phase consisting of acetonitrile (B52724) and water (50:50 v/v)[3].

-

Flow Rate: 1 mL/min[3].

-

Detection: UV detection at 254 nm[3].

-

Quantification: Quantify diene valepotriates in terms of mg of valtrate equivalent per gram of extract[3].

Cytotoxicity Assays

Protocol 3.2.1: MTT Assay for Cell Viability

This is a general protocol for assessing the cytotoxicity of compounds against cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., GLC4, COLO 320) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of Valeriotriate B (or the valepotriate fraction) for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.

Anti-inflammatory Assays

Protocol 3.3.1: Leukocyte Migration Assay (Boyden Chamber)

This protocol is based on the method described for a valepotriate-enriched fraction[2].

-

Cell Preparation: Isolate leukocytes from whole blood.

-

Chemoattractant: Use a chemoattractant such as lipopolysaccharide (LPS) from Escherichia coli in the lower chamber of a Boyden chamber.

-

Treatment: Incubate the isolated leukocytes with various concentrations of Valeriotriate B.

-

Migration: Place the treated leukocytes in the upper chamber and incubate to allow migration through a porous membrane towards the chemoattractant.

-

Quantification: Stain and count the migrated cells on the lower side of the membrane.

-

Analysis: Determine the concentration-dependent inhibition of leukocyte migration by Valeriotriate B.

Neuropharmacology Assays

Protocol 3.4.1: LPS-Induced Sickness Behavior Model in Mice

This protocol is adapted from studies on diene valepotriates[3].

-

Animal Acclimatization: Acclimatize mice to the experimental conditions.

-

Treatment: Administer Valeriotriate B orally (p.o.) to the treatment group and vehicle to the control group.

-

LPS Injection: After a set time (e.g., 1 hour), inject all mice with LPS from E. coli.

-

Behavioral Tests: At various time points after LPS injection, conduct behavioral tests such as the open field test (for locomotor activity) and the forced swim test (for depressive-like behavior).

-

Cytokine Analysis: After the final behavioral test, sacrifice the animals and collect brain tissue (e.g., cortex) for the analysis of pro-inflammatory cytokine expression (IL-1β, TNF-α) using methods like RT-qPCR[3].

Signaling Pathways and Experimental Workflows

While the precise molecular mechanisms of Valeriotriate B are yet to be fully elucidated, research on related compounds and extracts suggests potential involvement of key inflammatory and cell signaling pathways.

Diagram 4.1: Proposed Anti-inflammatory Signaling Pathway

References

- 2. researchgate.net [researchgate.net]

- 3. Diene Valepotriates from Valeriana glechomifolia Prevent Lipopolysaccharide-Induced Sickness and Depressive-Like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Valepotriate Fraction of Valeriana glechomifolia Shows Sedative and Anxiolytic Properties and Impairs Recognition But Not Aversive Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative determination of valepotriates from Valeriana native to South Brazil - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Investigation of Valeriotriate B Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available scientific information on the bioactivity of Valeriotriate B and its related compounds. It is intended for informational purposes for a scientific audience and does not constitute medical advice. A comprehensive literature search did not yield specific bioactivity data (e.g., IC50, EC50) for Valeriotriate B. The information presented herein is based on studies of the broader class of valepotriates and extracts from Valeriana species, from which Valeriotriate B is derived.

Introduction

Valeriotriate B, a member of the valepotriate class of iridoids, is a chemical constituent of medicinal plants from the Valeriana genus, notably Valeriana jatamansi.[1] Valepotriates are recognized for a range of biological activities, including cytotoxic, sedative, and anxiolytic properties.[2][3] This technical guide provides a preliminary investigation into the potential bioactivities of Valeriotriate B, drawing upon data from related valepotriate compounds. The guide details potential cytotoxic, antiviral, and neuroprotective activities, along with standardized experimental protocols for their assessment and plausible signaling pathways.

Chemical Information

| Compound | Molecular Formula |

| Valeriotriate B | C₂₇H₄₂O₁₂[4] |

Potential Bioactivity and Quantitative Data

While specific quantitative data for Valeriotriate B is not available in the reviewed literature, studies on other valepotriates provide insights into the potential cytotoxic efficacy of this compound class. The following table summarizes the cytotoxic activities of several valepotriates against human cancer cell lines.

| Compound | Cell Line | Activity | IC50 (µM) | Reference |

| Valtrate | GLC(4) (small-cell lung cancer) | Cytotoxic | 1-6 | [5] |

| COLO 320 (colorectal cancer) | Cytotoxic | 1-6 | [5] | |

| Isovaltrate | GLC(4) (small-cell lung cancer) | Cytotoxic | 1-6 | [5] |

| COLO 320 (colorectal cancer) | Cytotoxic | 1-6 | [5] | |

| Acevaltrate | GLC(4) (small-cell lung cancer) | Cytotoxic | 1-6 | [5] |

| COLO 320 (colorectal cancer) | Cytotoxic | 1-6 | [5] | |

| Didrovaltrate | GLC(4) (small-cell lung cancer) | Cytotoxic | 2-3 times less toxic than diene type | [5] |

| COLO 320 (colorectal cancer) | Cytotoxic | 2-3 times less toxic than diene type | [5] | |

| Isovaleroxyhydroxydidrovaltrate | GLC(4) (small-cell lung cancer) | Cytotoxic | 2-3 times less toxic than diene type | [5] |

| COLO 320 (colorectal cancer) | Cytotoxic | 2-3 times less toxic than diene type | [5] |

Experimental Protocols

This section outlines standardized protocols for assessing the key potential bioactivities of Valeriotriate B.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability and proliferation.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of Valeriotriate B in culture medium. Replace the existing medium with the compound-containing medium and incubate for the desired period (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated control wells.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the compound concentration.

Antiviral Activity Assessment: Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the ability of a compound to inhibit virus replication.

Principle: Infectious virus particles create localized areas of cell death (plaques) in a monolayer of host cells. An effective antiviral agent will reduce the number or size of these plaques.

Protocol:

-

Cell Seeding: Seed susceptible host cells in 6-well or 12-well plates to form a confluent monolayer.

-

Virus Infection: Infect the cell monolayer with a known titer of the virus (e.g., 100 plaque-forming units per well).

-

Compound Treatment: After a 1-hour adsorption period, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) containing various concentrations of Valeriotriate B.

-

Incubation: Incubate the plates at the optimal temperature for the specific virus until plaques are visible (typically 2-10 days).

-

Plaque Visualization: Fix the cells with a solution like 4% formaldehyde (B43269) and stain with a dye such as crystal violet to visualize the plaques.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration compared to the virus control (no compound). The EC50 value (the concentration that reduces the number of plaques by 50%) can be determined.

Neuroprotective Activity Assessment: SH-SY5Y Cell-Based Assay

The human neuroblastoma cell line SH-SY5Y is a widely used model to study neuroprotective effects against neurotoxin-induced cell death.

Principle: A neuroprotective compound will rescue neuronal cells from damage induced by neurotoxins like 6-hydroxydopamine (6-OHDA) or MPP+.

Protocol:

-

Cell Seeding and Differentiation: Plate SH-SY5Y cells and, if desired, differentiate them into a more mature neuronal phenotype using agents like retinoic acid.

-

Pre-treatment: Treat the cells with various concentrations of Valeriotriate B for a specified period (e.g., 2-24 hours) before inducing toxicity.

-

Neurotoxin Challenge: Expose the cells to a neurotoxin (e.g., 6-OHDA or MPP+) at a predetermined toxic concentration.

-

Viability Assessment: After the desired incubation period with the neurotoxin, assess cell viability using the MTT assay as described above.

-

Data Analysis: Compare the viability of cells treated with the neurotoxin alone to those pre-treated with Valeriotriate B. A significant increase in cell viability in the pre-treated groups indicates a neuroprotective effect.

Signaling Pathways and Mechanisms of Action

Based on the known activities of valepotriates and Valeriana extracts, the following signaling pathways are proposed as potential mechanisms for the bioactivity of Valeriotriate B.

Cytotoxicity and Apoptosis Induction

Valepotriates have demonstrated cytotoxic effects, which are often mediated through the induction of apoptosis. Key signaling pathways involved in apoptosis include the regulation of the Bcl-2 family of proteins and the activation of caspases. Additionally, the NF-κB pathway, a critical regulator of inflammation and cell survival, is a potential target.

Caption: Putative cytotoxic mechanism of Valeriotriate B via NF-κB inhibition and apoptosis induction.

Neuroprotection

The neuroprotective effects of Valeriana extracts have been linked to the modulation of the GABAergic system and the inhibition of neuronal apoptosis. Valepotriates may enhance GABAergic neurotransmission, leading to a reduction in neuronal excitability. Furthermore, by regulating the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins and inhibiting caspase-3 activation, Valeriotriate B could protect neurons from apoptotic cell death.

Caption: Proposed neuroprotective mechanism of Valeriotriate B via GABAergic modulation and apoptosis inhibition.

Potential Antiviral Mechanism

The precise antiviral mechanism of valepotriates is not well-defined. However, a general understanding of the viral life cycle allows for the identification of potential targets for antiviral compounds. These include attachment and entry into the host cell, uncoating of the viral genome, replication of viral nucleic acids and proteins, assembly of new virions, and their release from the host cell.

Caption: Potential targets of Valeriotriate B within the general viral life cycle.

Conclusion and Future Directions

Valeriotriate B, as a member of the valepotriate family, holds potential for various biological activities, including cytotoxic, antiviral, and neuroprotective effects. The lack of specific data for Valeriotriate B underscores the need for further research. Future studies should focus on isolating or synthesizing pure Valeriotriate B and systematically evaluating its bioactivity using the standardized protocols outlined in this guide. Elucidating its precise mechanisms of action and identifying its molecular targets will be crucial for any potential therapeutic development. This preliminary investigation serves as a foundational guide for researchers to embark on a more detailed exploration of the pharmacological profile of Valeriotriate B.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Valeriotriate B | CAS 862255-64-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. Cytotoxic potential of valerian constituents and valerian tinctures - PubMed [pubmed.ncbi.nlm.nih.gov]

Valeriotriate B: Unraveling the Mechanism of Action Remains an Open Scientific Inquiry

Initial investigations into the specific mechanism of action for Valeriotriate B, a natural compound isolated from Valeriana jatamansi, are not yet available in publicly accessible scientific literature. While the compound is cataloged by chemical suppliers and its basic chemical information is known (CAS 862255-64-9, Molecular Formula: C27H42O12), detailed biological studies elucidating its molecular targets, signaling pathways, and pharmacological effects have not been published.

Currently, information regarding Valeriotriate B is largely limited to its classification as a valepotriate, a class of iridoids found in Valerian species. Valepotriates, as a group, have been noted for a range of biological activities, including potential sedative, anti-cancer, and anti-epileptic properties. However, these general characteristics of the chemical class cannot be specifically and quantitatively attributed to Valeriotriate B without dedicated research.

The absence of primary research articles means that crucial data for a technical guide, such as quantitative metrics of biological activity (e.g., IC50 or EC50 values), detailed experimental protocols from initial studies, and elucidated signaling pathways, are not available. Consequently, the creation of data summary tables and mechanistic diagrams as requested is not feasible at this time.

Researchers, scientists, and drug development professionals interested in Valeriotriate B will find a landscape ripe for original research. Future studies would need to undertake a full spectrum of preclinical investigations, including but not limited to:

-

In vitro assays to determine cytotoxic effects, receptor binding affinities, and enzyme inhibition profiles.

-

Cell-based studies to identify the intracellular signaling pathways modulated by Valeriotriate B.

-

In vivo animal models to assess its pharmacokinetic and pharmacodynamic properties, as well as its efficacy and safety profile.

As the scientific community continues to explore the vast chemical diversity of natural products, it is possible that future research will shed light on the specific mechanism of action of Valeriotriate B. Until such studies are conducted and their findings published, the intricate details of how this compound exerts its biological effects remain an unanswered question.

An In-depth Technical Guide to the Pharmacological Properties of Valeriotriate B

Disclaimer: Direct pharmacological data for Valeriotriate B is limited in publicly available scientific literature. This guide synthesizes information on the broader class of valepotriates and related iridoids from Valeriana species to infer the potential properties and mechanisms of action of Valeriotriate B. The experimental protocols described are general methodologies common in pharmacological research for assessing the activities discussed.

Introduction

Valeriotriate B is an iridoid compound found in plants of the Valeriana genus, notably Valeriana jatamansi. Iridoids from Valeriana species are recognized for their diverse biological activities, including sedative, antidepressant, and cytotoxic effects. This technical guide provides a comprehensive overview of the putative pharmacological properties of Valeriotriate B, drawing on data from closely related valepotriates. It is intended for researchers, scientists, and professionals in drug development.

Putative Pharmacological Activities

Based on the activities of related valepotriates, Valeriotriate B is hypothesized to possess the following pharmacological properties:

-

Sedative and Anxiolytic Activity: Valepotriates are known to have a depressant effect on the central nervous system.

-

Antidepressant Activity: Extracts from Valeriana species containing valepotriates have shown antidepressant-like effects in preclinical models.

-

Cytotoxic Activity: Certain iridoids and valepotriate derivatives have demonstrated cytotoxicity against various cancer cell lines.

Quantitative Data Summary

Due to the absence of specific quantitative data for Valeriotriate B, this section presents illustrative data for related valepotriates to provide a comparative context.

Table 1: Illustrative Cytotoxic Activity of a Related Valepotriate Derivative (Compound 1e)

| Cell Line | IC₅₀ (µM) |

| H1975 (Lung Cancer) | 10.7 |

| A549 (Lung Cancer) | 15.2 |

| HCT116 (Colon Cancer) | 20.5 |

| MCF-7 (Breast Cancer) | 50.2 |

Data adapted from a study on synthetic valepotriate derivatives.[1]

Table 2: Illustrative GABAA Receptor Binding of Valepotriates

| Compound | Test Concentration (µM) | % Inhibition of [³H]Flunitrazepam Binding |

| Hydrine-type valepotriate 1 | 300 | 40 |

| Hydrine-type valepotriate 2 | 300 | 40 |

Data adapted from a study on hydrine-type valepotriates from V. pavonii.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the pharmacological properties of a compound like Valeriotriate B.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration at which Valeriotriate B inhibits the growth of cancer cell lines by 50% (IC₅₀).

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Valeriotriate B is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well.

-

Formazan (B1609692) Solubilization: The plate is incubated for another 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals. A solubilizing agent (e.g., DMSO or a specialized buffer) is then added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vivo Sedative Activity (Pentobarbital-Induced Sleep Test)

Objective: To evaluate the potential of Valeriotriate B to potentiate the hypnotic effect of pentobarbital (B6593769) in an animal model.

Methodology:

-

Animal Model: Male ICR or C57BL/6 mice are commonly used.

-

Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Valeriotriate B is administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A vehicle control group receives the solvent alone.

-

Pentobarbital Injection: After a set period (e.g., 30-60 minutes) to allow for absorption of the test compound, a sub-hypnotic or hypnotic dose of sodium pentobarbital is administered intraperitoneally.

-

Observation: The animals are observed for the onset and duration of sleep. Sleep onset is defined as the loss of the righting reflex (the inability of the mouse to right itself when placed on its back), and the duration of sleep is the time from the loss to the spontaneous recovery of this reflex.

-

Data Analysis: The latency to sleep onset and the total sleep duration are recorded and compared between the treated and control groups.

In Vivo Antidepressant Activity (Forced Swim Test)

Objective: To assess the potential antidepressant-like effects of Valeriotriate B in a rodent model of behavioral despair.

Methodology:

-

Animal Model: Male Sprague-Dawley or Wistar rats, or mice, are typically used.

-

Apparatus: A cylindrical tank filled with water (23-25°C) to a depth that prevents the animal from touching the bottom or escaping.

-

Pre-test Session: On the first day, animals are placed in the water tank for a 15-minute pre-swim session to induce a state of behavioral despair.

-

Compound Administration: Valeriotriate B is administered at various doses, typically over a period of several days leading up to the test session.

-

Test Session: 24 hours after the pre-test, the animals are again placed in the swim tank for a 5-minute test session. The session is recorded for later analysis.

-

Behavioral Scoring: The duration of immobility (floating with minimal movements to keep the head above water) is scored by a trained observer or using automated video-tracking software.

-

Data Analysis: A significant decrease in the duration of immobility in the treated group compared to the vehicle control group is indicative of an antidepressant-like effect.

Signaling Pathways and Mechanisms of Action

The primary hypothesized mechanism of action for the sedative and anxiolytic effects of valepotriates is the modulation of the gamma-aminobutyric acid (GABA) system . GABA is the main inhibitory neurotransmitter in the central nervous system.

Valepotriates are thought to act as positive allosteric modulators of the GABAA receptor, enhancing the effect of GABA. This leads to an increased influx of chloride ions into the postsynaptic neuron, resulting in hyperpolarization and a reduced likelihood of firing an action potential, thus producing a calming or sedative effect.

Experimental and Logical Workflows

General Workflow for Pharmacological Screening

Logical Relationship for Sedative Effect Investigation

Conclusion

Valeriotriate B, as a member of the valepotriate class of iridoids, holds potential for sedative, anxiolytic, antidepressant, and cytotoxic activities. While direct experimental evidence for Valeriotriate B is currently scarce, the established pharmacological profile of related compounds provides a strong rationale for its investigation. The experimental protocols and workflows outlined in this guide offer a robust framework for the systematic evaluation of its therapeutic potential. Further research is warranted to isolate or synthesize Valeriotriate B in sufficient quantities for comprehensive pharmacological characterization and to elucidate its specific mechanisms of action and signaling pathways.

References

The Cytotoxic Potential of Valeriotriate B: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valeriotriate B, a diene-type valepotriate predominantly found in plant species of the Valeriana genus, such as Valeriana jatamansi (syn. Valeriana wallichii), is emerging as a compound of interest in oncological research. Valepotriates as a class are recognized for their cytotoxic activities against various cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of the cytotoxic potential of Valeriotriate B and its closely related analogs, with a focus on data presentation, experimental methodologies, and the underlying molecular mechanisms of action. While specific quantitative data for Valeriotriate B is limited in publicly available literature, this guide synthesizes the existing knowledge on diene-type valepotriates to provide a foundational understanding for future research and drug development endeavors.

Data Presentation: Cytotoxicity of Diene-Type Valepotriates

Quantitative data on the cytotoxic effects of Valeriotriate B remains largely unpublished. However, studies on closely related diene-type valepotriates provide a strong indication of its potential potency. The half-maximal inhibitory concentration (IC50) values for this class of compounds consistently fall within the low micromolar range across a variety of human cancer cell lines.

| Compound Class | Cancer Cell Line | Assay | IC50 (µM) | Exposure Time | Reference |